molecular formula C12H24ClO3PS B14596854 Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-48-1

Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate

Cat. No.: B14596854
CAS No.: 61609-48-1
M. Wt: 314.81 g/mol
InChI Key: JNYJEDIXKVSBHX-UHFFFAOYSA-N
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Description

Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group, which is a key functional group in many organic compounds, and is characterized by the presence of a chloro and ethylsulfanyl substituent on the ethenyl group

Preparation Methods

The synthesis of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of dibutyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The chloro and ethylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate can be compared with similar compounds such as:

    Dibutyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.

    Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphate: Contains a phosphate group instead of a phosphonate group.

    Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphinate: Contains a phosphinate group instead of a phosphonate group.

Properties

CAS No.

61609-48-1

Molecular Formula

C12H24ClO3PS

Molecular Weight

314.81 g/mol

IUPAC Name

1-[butoxy-(2-chloro-2-ethylsulfanylethenyl)phosphoryl]oxybutane

InChI

InChI=1S/C12H24ClO3PS/c1-4-7-9-15-17(14,16-10-8-5-2)11-12(13)18-6-3/h11H,4-10H2,1-3H3

InChI Key

JNYJEDIXKVSBHX-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C=C(SCC)Cl)OCCCC

Origin of Product

United States

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